2-methyl-7H-purin-8-ol
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Overview
Description
2-methyl-7H-purin-8-ol is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by a purine ring structure with a methyl group at the 2-position and a hydroxyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7H-purin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-9-(2,4-dimethoxybenzyl)-7-methyl-7,9-dihydro-8H-purin-8-one with anisole and trifluoroacetic acid at elevated temperatures . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-7H-purin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methyl-7H-purin-8-one, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-methyl-7H-purin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential roles in cellular processes and as a model compound for understanding purine metabolism.
Medicine: Research explores its potential therapeutic applications, including as an inhibitor of specific enzymes or as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 2-methyl-7H-purin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
2-methyl-7H-purin-8-ol can be compared with other similar compounds, such as:
2-amino-7-methyl-7H-purin-6-ol: This compound has an amino group at the 2-position and a hydroxyl group at the 6-position, making it structurally similar but functionally different.
7-methyl-7H-purin-6-ol: This compound lacks the hydroxyl group at the 8-position, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H6N4O |
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Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-methyl-7,9-dihydropurin-8-one |
InChI |
InChI=1S/C6H6N4O/c1-3-7-2-4-5(8-3)10-6(11)9-4/h2H,1H3,(H2,7,8,9,10,11) |
InChI Key |
WRZQGIWKUQJAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)NC(=O)N2 |
Origin of Product |
United States |
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